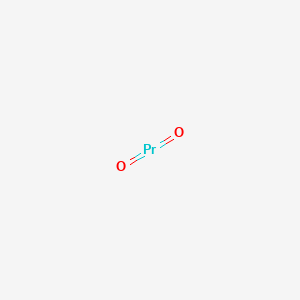
Praseodymium dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Praseodymium dioxide is an inorganic compound that belongs to the family of rare earth metal oxides. It is known for its unique properties, including high thermal stability and catalytic activity. Praseodymium oxide is typically found in a dark brown powder form and is insoluble in water. It has a cubic fluorite crystal structure and is the most stable form of praseodymium oxide at ambient temperature and pressure .
準備方法
Synthetic Routes and Reaction Conditions: Praseodymium oxide can be synthesized through various methods, including:
Molten Salt Method: Utilizing molten salts to facilitate the formation of praseodymium oxide nanoparticles.
Industrial Production Methods: Industrial production of praseodymium oxide often involves the calcination of praseodymium nitrate or hydroxide at high temperatures. The specific conditions, such as temperature and duration, can significantly affect the physical properties of the resulting nanoparticles .
化学反応の分析
Types of Reactions: Praseodymium oxide undergoes various chemical reactions, including:
Oxidation: Praseodymium oxide can be further oxidized to form higher oxides under specific conditions.
Substitution: Praseodymium oxide can react with other compounds to form praseodymium halides and other derivatives.
Common Reagents and Conditions:
Oxidation: Exposure to oxygen or other oxidizing agents at elevated temperatures.
Reduction: Use of reducing agents such as hydrogen gas or carbon monoxide at high temperatures.
Substitution: Reaction with halogens or other reactive species under controlled conditions.
Major Products Formed:
Oxidation: Higher oxides such as Pr6O11.
Reduction: Lower oxides such as Pr2O3.
Substitution: Praseodymium halides like praseodymium(III) chloride (PrCl3) and praseodymium(III) fluoride (PrF3).
科学的研究の応用
Catalytic Applications
Catalysis in Chemical Reactions
Praseodymium dioxide is recognized for its catalytic properties, particularly in the oxidative coupling of methane (OCM). When promoted with lithium or sodium, PrO2 exhibits high conversion rates for methane with selectivity towards ethylene and ethane, minimizing unwanted byproducts like carbon dioxide. This catalytic behavior is attributed to the mixed oxidation states of praseodymium, which facilitate oxygen mobility on the catalyst surface .
Electrocatalysis
Recent studies have highlighted the role of praseodymium-based compounds in electrocatalytic processes. For instance, praseodymium oxides have been incorporated into hybrid materials for hydrogen evolution reactions (HER) and oxygen evolution reactions (OER). The addition of nitrogen-doped carbon to PrO2 has shown significant improvements in electrocatalytic activity due to enhanced electron transfer rates and increased active surface areas .
Table 1: Catalytic Performance of PrO2 in OCM
| Catalyst Composition | Methane Conversion (%) | Ethylene Selectivity (%) | Reaction Temperature (°C) |
|---|---|---|---|
| PrO2 + Li | 85 | 70 | 550 |
| PrO2 + Na | 80 | 65 | 550 |
| PrO2 + Au | 90 | 75 | 140 |
Photocatalytic Applications
Photocatalytic CO2 Reduction
Praseodymium oxide has been employed as a photocatalyst for CO2 reduction processes. Studies indicate that integrating Pr6O11 with silver nanoparticles on calcium titanate enhances photocatalytic activity significantly. The presence of Pr6O11 improves electron migration, leading to better CO formation rates under light irradiation .
Table 2: Photocatalytic Activity of Ag/Pr6O11/CTO
| Sample Composition | CO Formation Rate (µmol/g/h) | Light Source |
|---|---|---|
| CTO | 5 | UV Lamp |
| Ag/CTO | 10 | UV Lamp |
| Ag/Pr6O11/CTO | 20 | UV Lamp |
Electronic and Optical Applications
Dielectric Properties
Praseodymium oxide exhibits promising dielectric properties when combined with silicon, making it suitable for electronic applications. Its ability to act as a dielectric material contributes to advancements in semiconductor technology .
Coloring Agents
In ceramics and glass manufacturing, PrO2 is used as a coloring agent, imparting yellow hues due to its optical properties. This application is particularly valuable in producing didymium glass, which is utilized in welding goggles due to its infrared blocking capabilities .
Biomedical Applications
Nanoparticles in Medicine
Recent research has explored the use of praseodymium oxide nanoparticles in biomedical applications, particularly for their pro-vasculogenic properties. These nanoparticles have shown potential in promoting endothelial cell differentiation, which could be beneficial for tissue engineering and regenerative medicine .
作用機序
Praseodymium oxide exerts its effects through various mechanisms, including:
Catalytic Activity: The mixed valency state of praseodymium ions (Pr(III) and Pr(IV)) in praseodymium oxide contributes to its high catalytic activity.
Electrical Conductivity: The high electrical conductivity of praseodymium oxide is attributed to electron hopping between the mixed valency states of praseodymium ions.
Dielectric Properties: The high dielectric constant of praseodymium oxide makes it suitable for use in electronic devices, where it helps to reduce leakage currents.
類似化合物との比較
Praseodymium oxide can be compared with other similar compounds, such as:
Praseodymium(III) oxide (Pr2O3): A lower oxidation state oxide with different physical and chemical properties.
Cerium oxide (CeO2): Another rare earth metal oxide with similar catalytic and electronic properties.
Neodymium oxide (Nd2O3): Shares similar applications in catalysis and material science.
Uniqueness: Praseodymium oxide is unique due to its mixed valency state, which provides it with exceptional catalytic activity and electrical conductivity. Its high dielectric constant also makes it a valuable material for electronic applications .
特性
CAS番号 |
12036-05-4 |
|---|---|
分子式 |
O2Pr |
分子量 |
172.906 g/mol |
IUPAC名 |
dioxopraseodymium |
InChI |
InChI=1S/2O.Pr |
InChIキー |
BOWRJOSABXTXBI-UHFFFAOYSA-N |
SMILES |
O=[Pr]=O |
正規SMILES |
O=[Pr]=O |
Key on ui other cas no. |
12036-05-4 |
同義語 |
praseodymium dioxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















